3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
Description
Key Observations:
- Substituent Effects : The methyl group at thiophene-C3 in the target compound reduces steric hindrance compared to bulkier groups (e.g., trifluoromethylphenyl in ), potentially enhancing solubility.
- Stereochemical Influence : The (3S) configuration contrasts with the (3R) stereoisomer in , which could alter binding affinities in chiral environments.
- Salt Formation : Hydrochloride salts, as in the target compound, improve crystallinity and stability versus free bases like .
These structural variations underscore the interplay between substituent identity, stereochemistry, and physicochemical properties, guiding rational design in medicinal chemistry.
Properties
Molecular Formula |
C10H15ClN2OS |
|---|---|
Molecular Weight |
246.76 g/mol |
IUPAC Name |
3-methyl-N-pyrrolidin-3-ylthiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-7-3-5-14-9(7)10(13)12-8-2-4-11-6-8;/h3,5,8,11H,2,4,6H2,1H3,(H,12,13);1H |
InChI Key |
RIQYQDRXQXBQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
- Carboxylic acid preparation :
- Acyl chloride formation :
- Amination :
- Add pyrrolidin-3-amine (1.0–1.2 equiv) and triethylamine (TEA) to the acyl chloride solution.
- Stir at room temperature for 12–24 hours.
| Reagent | Quantity | Solvent | Time | Yield |
|---|---|---|---|---|
| Oxalyl chloride | 1.5 equiv | DCM | 4–6 h | >80% |
| TEA | 1.2 equiv | DCM | 12–24 h | 75–85% |
Purification
- Extract the reaction mixture with EtOAc, wash with brine, and dry over MgSO₄.
- Purify via silica gel chromatography (hexane/EtOAc gradient).
Direct Amidation with TiCl₄
Procedure
- Reactants :
- 3-Methylthiophene-2-carboxylic acid and pyrrolidin-3-amine.
- Conditions :
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Catalyst | TiCl₄ (30 mol%) |
| Temperature | 85°C |
| Reaction Time | 2–4 h |
| Yield | 56–98% (varies) |
Advantages
Coupling Agent-Mediated Amidation
Procedure
- Activation :
- Amination :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Thioester formation | DPDTC, DMSO | 60°C, 4–6 h | >90% |
| Amide coupling | TPGS-750-M/H₂O | RT, 12–24 h | 80–95% |
Key Insight
Catalytic Amidation with ZrCp₂Cl₂
Procedure
- Reactants :
- 3-Methylthiophene-2-carboxylic acid and pyrrolidin-3-amine.
- Conditions :
| Catalyst | Mol% | Solvent | Time | Yield |
|---|---|---|---|---|
| ZrCp₂Cl₂ | 10 | Toluene | 12 h | 41–45% |
Limitations
- Lower yields compared to TiCl₄ or DPDTC methods.
Optimization and Challenges
Scalability
| Method | Scale | Purity | Cost |
|---|---|---|---|
| Acyl chloride | High | >95% | Moderate |
| TiCl₄ | Moderate | 85–98% | Low |
| DPDTC | Low | >90% | High |
Comparative Analysis of Methods
| Method | Key Advantage | Drawback |
|---|---|---|
| Acyl chloride | High yield, established protocol | Hazardous intermediates |
| TiCl₄ | Green, low-cost catalyst | Requires pyridine solvent |
| DPDTC | One-pot, mild conditions | Expensive coupling agent |
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in acetic acid.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Antitumor Potential
Recent studies have indicated that compounds related to thiophene derivatives exhibit significant antitumor activity. In particular, research has shown that derivatives of thiophene can inhibit the growth of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The mechanisms of action include:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation.
- Altering the cell cycle distribution.
For instance, one study highlighted a derivative's ability to decrease the number of viable MDA-MB-231 cells significantly while showing minimal toxicity to non-tumorigenic mammary epithelial cells (MCF-12A) .
Neuropharmacological Effects
There is emerging interest in the neuropharmacological applications of this compound. Preliminary findings suggest that it may possess properties that could be beneficial in treating neurological disorders. The pyrrolidine moiety is often associated with neuroprotective effects and modulation of neurotransmitter systems.
Case Studies
-
Antitumor Activity in TNBC Models :
- A study evaluated the effects of various thiophene derivatives on TNBC cell lines using sulforhodamine B assays and trypan blue exclusion assays. The results demonstrated significant growth inhibition at specific concentrations, indicating the potential of these compounds as therapeutic agents against aggressive breast cancers .
-
Neuroprotective Studies :
- Research into related compounds has suggested potential neuroprotective effects, although specific studies on 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride are still needed to confirm these effects.
Potential Therapeutic Uses
Given its biological activity, this compound may have potential applications in:
- Cancer Therapy : As a candidate for developing new treatments for TNBC.
- Neurology : As a neuroprotective agent or in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Functional Groups
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Benzo[b]thiophene (Compound A) introduces aromaticity and planar rigidity, which may enhance binding to hydrophobic targets .
Substituents :
Functional Group :
Physicochemical Properties and Crystallographic Behavior
- Polymorphism and Solvate Formation: Compound A exhibits multiple crystalline forms, including isopropanol, acetone, and dichloromethane solvates, highlighting the influence of solvent choice on crystallization . This polymorphism is critical for optimizing bioavailability and manufacturing processes. No crystallographic data are reported for the target compound, but its structural simplicity suggests fewer polymorphic forms compared to Compound A.
Solubility and Stability :
Biological Activity
3-Methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride, also known as (S)-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 246.76 g/mol
- CAS Number : 1354018-51-1
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. The compound has been evaluated against various Gram-positive pathogens. In a study assessing structure-dependent antimicrobial activity, compounds similar to 3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide showed effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity against multidrug-resistant strains .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against resistant strains |
| Enterococcus faecalis | 64 | Moderate activity |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, the compound was tested on A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity. The viability of A549 cells post-treatment was notably reduced, suggesting that the compound may interfere with cellular proliferation mechanisms.
In a comparative study with cisplatin (a standard chemotherapeutic agent), this compound exhibited promising results:
| Treatment | Cell Viability (%) | Significance (p-value) |
|---|---|---|
| Control | 100 | - |
| Cisplatin | 63.4 | <0.05 |
| Compound Treatment | 38.3 | <0.001 |
These findings indicate that the compound may possess mechanisms that induce apoptosis or inhibit cell cycle progression in cancer cells .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene derivatives:
- A study demonstrated that thiophene-based compounds could effectively target resistant bacterial strains, showcasing their role as alternatives to conventional antibiotics.
- In another case involving A549 cells, treatment with thiophene derivatives resulted in a significant decrease in cell viability, supporting their use as potential anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
